(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine
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Overview
Description
(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is an organic compound that belongs to the class of amines. This compound features a phenyl ring substituted with an ethoxy group and an amine group attached to a tetrahydrofuran ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and tetrahydrofuran.
Formation of Intermediate: The 3-ethoxybenzaldehyde undergoes a reductive amination with tetrahydrofuran to form an intermediate.
Final Product: The intermediate is then subjected to further reaction conditions, such as catalytic hydrogenation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrahydrofuran ring.
Reduction: Reduction reactions can target the amine group, potentially converting it to a secondary or tertiary amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as neurotransmitter analogs or enzyme inhibitors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might serve as a lead compound in drug discovery programs targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.
(3-Ethoxyphenyl)-N-(tetrahydro-2-pyranylmethyl)methanamine: Similar structure with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is unique due to the presence of both an ethoxy group and a tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is an organic compound characterized by its unique structure, which includes a phenyl ring with an ethoxy substituent and a tetrahydrofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug discovery.
- IUPAC Name : this compound
- Molecular Formula : C13H17NO2
- CAS Number : 880804-97-7
The compound is synthesized through a multi-step process involving 3-ethoxybenzaldehyde and tetrahydrofuran, typically via reductive amination followed by catalytic hydrogenation.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including neurotransmitter systems and enzyme inhibition. Compounds with similar structures have been explored for their pharmacological properties, suggesting potential applications in treating neurological disorders and other conditions.
The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Potentially acting as a competitive inhibitor by binding to the active site of enzymes, thus preventing substrate interaction.
- Neurotransmitter Modulation : Similar compounds have been studied for their ability to mimic or inhibit neurotransmitters, impacting pathways involved in mood regulation and cognition.
Table 1: Comparative Biological Activity of Related Compounds
Compound Name | Structure Type | Biological Activity | Reference |
---|---|---|---|
(3-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine | Methoxy analog | Neurotransmitter analog | |
(3-Ethoxyphenyl)-N-(tetrahydro-2-pyranylmethyl)methanamine | Pyran analog | Enzyme inhibitor |
Case Study 1: Neurotransmitter Activity
In a study investigating the effects of compounds structurally similar to this compound, it was found that certain derivatives exhibited significant binding affinity to serotonin receptors. This suggests potential use in treating anxiety and depression by modulating serotonin levels .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of related compounds on cathepsin K, an enzyme implicated in bone resorption. The results indicated that certain analogs could effectively reduce enzyme activity, highlighting their potential as therapeutic agents for osteoporosis .
Applications in Drug Discovery
Given its structural characteristics and preliminary findings regarding its biological activity, this compound may serve as a promising lead compound in drug development. Its ability to interact with neurotransmitter systems and inhibit key enzymes positions it as a candidate for further research into treatments for neurodegenerative diseases and metabolic disorders.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPJZAZHGWUZED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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